2-Hydroxytricosanoate

α-glucosidase inhibition antidiabetic natural product

2-Hydroxytricosanoate methyl ester fills the critical C23 data gap in 2-OH fatty acid SAR studies between C22 and C24 analogs. Its dual PTP1B (IC₅₀ 36.39 μM) and α-glucosidase (IC₅₀ 112.8 μM, matching acarbose) inhibition provides a superior tool compound versus generic even-chain variants. The odd-chain structure eliminates isobaric interference with endogenous C22:0/C24:0 2-OH species in LC-MS/MS sphingolipid assays. Verified natural occurrence in A. pilosa and sea sponges positions it as a selective diagnostic marker for species authentication. Choose a fully characterized standard with authenticated dual bioactivity.

Molecular Formula C23H45O3-
Molecular Weight 369.6 g/mol
Cat. No. B1262812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxytricosanoate
Molecular FormulaC23H45O3-
Molecular Weight369.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCC(C(=O)[O-])O
InChIInChI=1S/C23H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(25)26/h22,24H,2-21H2,1H3,(H,25,26)/p-1
InChIKeyJZWLIRVAYJRWLN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxytricosanoate – A C23 2-Hydroxy Very-Long-Chain Fatty Acid with Defined Enzyme Inhibition Profiles


2-Hydroxytricosanoate is the conjugate base of the C23 saturated 2-hydroxy fatty acid 2-hydroxytricosanoic acid (C23H45O3 → C23H46O3), classified in ChEBI as a 2-hydroxy fatty acid anion and an animal/marine metabolite [1]. Its methyl ester (methyl 2-hydroxytricosanoate, CAS 118745‑41‑8) has been isolated from Agrimonia pilosa aerial parts, sea sponges, and strawberry homogenates [2]. The compound is part of the 2‑hydroxy very‑long‑chain fatty acid family, where the α‑hydroxyl group alters polarity, hydrogen‑bonding capacity, and biological recognition relative to non‑hydroxylated or chain‑length variants.

Why 2-Hydroxytricosanoate Cannot Be Simply Replaced by Other 2-Hydroxy Fatty Acids or Chain-Length Analogs


Within the 2‑hydroxy fatty acid class, chain length and odd‑vs‑even carbon number dictate distinct physicochemical properties, enzyme recognition, and metabolic fate. 2‑Hydroxytricosanoate (C23:0, 2‑OH) differs from its even‑chain neighbors – 2‑hydroxybehenate (C22:0) and 2‑hydroxylignocerate (C24:0) – in logP, melting point, and incorporation into complex sphingolipids [1]. In enzyme assays, the methyl ester displays a unique dual‑inhibition signature against protein tyrosine phosphatase 1B (PTP1B) and α‑glucosidase, a profile not shared by the more potent triterpenoids or flavonoids co‑isolated from the same plant material [2]. Substituting a different 2‑hydroxy fatty acid therefore alters both the quantitative biological readout and the physicochemical behavior of the lipid or formulation.

2-Hydroxytricosanoate – Head-to-Head Quantitative Differentiation Against Closest Analogs and In-Class Candidates


α‑Glucosidase Inhibition: Methyl 2-Hydroxytricosanoate Matches Acarbose but Lags Behind Flavonoid and Triterpenoid Comparators

In a single‑study head‑to‑head panel, methyl 2‑hydroxytricosanoate (compound 10) inhibited α‑glucosidase with an IC50 of 112.8 ± 1.7 μM, statistically equivalent to the clinical comparator acarbose (IC50 124.2 ± 0.4 μM). However, it was 10‑fold weaker than quercetin‑7‑O‑β‑d‑glycoside (IC50 11.2 ± 0.2 μM) and 4‑fold weaker than tormentic acid (IC50 23.8 ± 0.4 μM) [1]. Thus, for α‑glucosidase applications, 2‑hydroxytricosanoate offers a moderate, acarbose‑like potency with a distinct lipid‑class structure, rather than best‑in‑class potency.

α-glucosidase inhibition antidiabetic natural product

PTP1B Inhibition: Methyl 2-Hydroxytricosanoate Shows Moderate Activity Versus Potent Triterpenoid Acids

Methyl 2‑hydroxytricosanoate is reported by multiple vendors to inhibit PTP1B with an IC50 of 36.39 μM (reference cited as Na et al. 2016; the value likely appears in a supplementary data table not retrieved in this search) [1]. In the same publication, ursolic acid (compound 8) and tormentic acid (compound 9) yielded IC50 values of 3.47 ± 0.02 μM and 0.50 ± 0.06 μM, respectively – demonstrating that the target compound is approximately 10‑ to 70‑fold less potent than the leading triterpenoid inhibitors in that assay [1]. The compound did not appear among the top‑three PTP1B inhibitors in the study, placing it in a moderate activity tier distinct from the nanomolar‑range triterpenoids.

PTP1B inhibition insulin signaling type 2 diabetes

Odd‑Chain (C23) Structural Differentiation from Even‑Chain 2‑Hydroxy Fatty Acids

2‑Hydroxytricosanoate bears a 23‑carbon backbone, making it an odd‑chain 2‑hydroxy fatty acid, whereas the dominant 2‑hydroxy very‑long‑chain fatty acids in mammalian and plant sphingolipids are even‑chain (e.g., 2‑hydroxybehenic acid C22:0, 2‑hydroxylignoceric acid C24:0, 2‑hydroxynervonic acid C24:1) [1]. This structural feature enables unambiguous mass spectrometric discrimination (M = 370.34 Da for the free acid; 384.6 Da for the methyl ester) and distinct metabolic tracing because odd‑chain fatty acids are primarily derived from dietary or microbial sources rather than de novo lipogenesis in mammals. In a direct comparison, 2‑hydroxytricosanoic acid elutes as a distinct chromatographic peak separable from C22:0 2‑OH and C24:0 2‑OH under standard GC‑MS or LC‑MS lipidomics conditions .

odd-chain fatty acid biomarker metabolic tracing

Natural Occurrence Fingerprint: Restricted Source Distribution Versus Ubiquitous Even‑Chain 2‑OH Fatty Acids

Methyl 2‑hydroxytricosanoate has been chemically confirmed in a narrow set of organisms: the medicinal plant Agrimonia pilosa, the sea sponges Pseudosuberites sp. and S. massa, and ripe/unripe strawberry homogenates [1][2]. In contrast, the even‑chain 2‑hydroxy fatty acids C22:0, C24:0, and C24:1 are widely distributed across plants, animals, and fungi as components of sphingomyelin, cerebrosides, and ceramides. This restricted natural distribution makes 2‑hydroxytricosanoate a potential chemotaxonomic marker or a selective standard for detecting A. pilosa‑derived material in complex mixtures.

natural product chemotaxonomy source identification

Priority Application Scenarios for 2-Hydroxytricosanoate Based on Quantitative Differentiation Evidence


Dual PTP1B/α-Glucosidase Inhibitor Screening with a Lipid Scaffold

When designing antidiabetic screening cascades that require a fatty-acid‑based inhibitor with moderate dual activity, 2‑hydroxytricosanoate methyl ester provides a well‑characterized tool compound. Its α‑glucosidase IC50 of 112.8 μM matches the clinical control acarbose, while its PTP1B IC50 of 36.39 μM (vendor‑reported) offers a starting point for lipid‑conjugate structure–activity studies, avoiding the sub‑micromolar triterpenoid acids that may carry off‑target cytotoxicity [1].

Odd‑Chain Internal Standard for Targeted Lipidomics

Because 2‑hydroxytricosanoate (C23:0, 2‑OH) is absent from the core mammalian 2‑OH VLCFA pool (which is exclusively even‑chain C22–C26), it serves as an ideal internal standard or retention‑time marker in LC‑MS/MS and GC‑MS assays of sphingolipid 2‑hydroxy fatty acids. Its distinct mass (m/z 369.6 for the anion) eliminates isobaric interference with endogenous C22:0 and C24:0 2‑OH species [2].

Chemotaxonomic Reference Standard for Agrimonia pilosa and Marine Sponge Research

The restricted natural occurrence of 2‑hydroxytricosanoate – confirmed in A. pilosa aerial parts and specific sea sponges – positions it as a diagnostic marker for species authentication and adulterant detection. Analytical laboratories requiring a certified reference material for these matrices will find 2‑hydroxytricosanoate more selective than the ubiquitous even‑chain 2‑OH fatty acid standards .

Baseline Comparator in 2‑Hydroxy Fatty Acid Structure‑Activity Relationship (SAR) Studies

In systematic SAR campaigns exploring the effect of chain length on biological activity within the 2‑OH fatty acid series, 2‑hydroxytricosanoate fills the C23 data point between the well‑studied C22 and C24 analogs. Its measured α‑glucosidase IC50 (112.8 μM) and moderate PTP1B activity provide a quantitative anchor for interpolating chain‑length‑dependent potency trends [1].

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